Aqueous Solubility and LogP as Drivers of Bioavailability Differentiation
The target compound is predicted (ALOGPS 2.1) to exhibit a logP of 1.42, which is approximately 0.6 log units lower than the simple 2‑(2,3‑dioxoindolin‑1‑yl)acetamide analogue (predicted logP ~2.02) [1]. This difference corresponds to an estimated 4‑fold increase in aqueous solubility, favouring oral bioavailability while retaining sufficient membrane permeability. The lower logP distinguishes the compound from more lipophilic congeners that may suffer from poor solubility and higher off‑target binding [2].
| Evidence Dimension | Predicted octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | ALOGPS 2.1 predicted logP = 1.42 (range 1.0–1.8 depending on ionization state) |
| Comparator Or Baseline | 2‑(2,3‑Dioxoindolin‑1‑yl)acetamide (CAS 85124‑17‑0), predicted logP ≈ 2.02 |
| Quantified Difference | ΔlogP ≈ 0.6 units; estimated ~4× higher aqueous solubility for the target compound |
| Conditions | In silico prediction with ALOGPS 2.1; neutral species; validation against experimental solubility recommended |
Why This Matters
For procurement decisions, the improved predicted solubility of the target compound can reduce formulation burden and increase in vitro assay reliability at higher concentrations.
- [1] Virtual Computational Chemistry Laboratory. ALOGPS 2.1 prediction for Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate and 2-(2,3-dioxoindolin-1-yl)acetamide. http://www.vcclab.org/lab/alogps/ View Source
- [2] Lipinski, C. A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings', Advanced Drug Delivery Reviews, 46(1-3), pp. 3–26. doi:10.1016/S0169-409X(00)00129-0. View Source
